molecular formula C13H16S3 B12578121 {5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol CAS No. 185499-95-0

{5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol

Cat. No.: B12578121
CAS No.: 185499-95-0
M. Wt: 268.5 g/mol
InChI Key: VGLIMVIUBQKOTE-UHFFFAOYSA-N
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Description

{5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol typically involves the condensation of thiophene derivatives with appropriate alkylating agents. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using similar condensation reactions. The choice of method depends on the desired yield, purity, and specific application of the compound. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

{5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

{5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of {5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dual thiophene rings and methanethiol group make it a versatile compound for various applications in research and industry .

Properties

CAS No.

185499-95-0

Molecular Formula

C13H16S3

Molecular Weight

268.5 g/mol

IUPAC Name

[5-(4-thiophen-2-ylbutyl)thiophen-2-yl]methanethiol

InChI

InChI=1S/C13H16S3/c14-10-13-8-7-12(16-13)5-2-1-4-11-6-3-9-15-11/h3,6-9,14H,1-2,4-5,10H2

InChI Key

VGLIMVIUBQKOTE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CCCCC2=CC=C(S2)CS

Origin of Product

United States

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